molecular formula C7H11N3O2 B135245 Ipronidazole CAS No. 14885-29-1

Ipronidazole

Cat. No.: B135245
CAS No.: 14885-29-1
M. Wt: 169.18 g/mol
InChI Key: NTAFJUSDNOSFFY-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Target of Action

    Ipronidazole is an antiprotozoal drug of the nitroimidazole class . It primarily targets protozoan parasites, and it is used in veterinary medicine for the treatment of histomoniasis in turkeys and swine dysentery .

    Mode of Action

    This binding causes loss of the helical structure, strand breakage, and impairment of DNA function . Only susceptible organisms (bacteria and protozoa) appear to be capable of metabolizing the drug .

    Biochemical Pathways

    This compound affects the biochemical pathways of the protozoan parasites it targets. The drug interferes with the DNA structure of these organisms, leading to strand breakage and impairment of DNA function . This disruption of DNA structure and function inhibits the growth and reproduction of the parasites, effectively treating the infection .

    Pharmacokinetics

    The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is absorbed and distributed throughout the body. The drug is metabolized, with two major metabolites identified in the feces of rats and turkeys . The metabolites, along with the unchanged drug, are excreted primarily through the feces .

    Result of Action

    The result of this compound’s action is the effective treatment of certain protozoan infections. By disrupting the DNA structure and function of the parasites, the drug inhibits their growth and reproduction. This leads to a decrease in the number of parasites in the host organism, alleviating the symptoms of the infection .

    Action Environment

    The action of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness may be affected by the presence of other substances in the host organism’s system. Additionally, the drug’s stability and efficacy can be influenced by factors such as temperature and pH . .

    Preparation Methods

  • Chemical Reactions Analysis

    • Ipronidazole can undergo various reactions, including reduction , oxidation , and substitution .
    • Common reagents and conditions include reducing agents (such as tin(II) chloride ) for reduction reactions.
    • Major products formed depend on the specific reaction conditions and the functional groups involved.
  • Scientific Research Applications

    • Beyond veterinary use, Ipronidazole’s applications extend to other fields:

        Chemistry: It serves as a model compound for studying nitroimidazoles.

        Biology: Researchers explore its effects on protozoa and anaerobic organisms.

        Medicine: Although primarily veterinary, its potential in human medicine warrants investigation.

        Industry: Its synthesis and derivatives may find applications in pharmaceuticals and agrochemicals.

  • Comparison with Similar Compounds

    • Ipronidazole’s uniqueness lies in its specific chemical structure and mode of action.
    • Similar compounds include metronidazole , tinidazole , and other nitroimidazoles used in medicine and veterinary practice.

    Properties

    IUPAC Name

    1-methyl-5-nitro-2-propan-2-ylimidazole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H11N3O2/c1-5(2)7-8-4-6(9(7)3)10(11)12/h4-5H,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NTAFJUSDNOSFFY-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)C1=NC=C(N1C)[N+](=O)[O-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H11N3O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID7046839
    Record name Ipronidazole
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    Molecular Weight

    169.18 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    14885-29-1
    Record name Ipronidazole
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    Record name Ipronidazole [USAN:INN:BAN]
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    Record name Ipronidazole
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    Record name Ipronidazole
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    Synthesis routes and methods

    Procedure details

    155 parts of 2-isopropyl-5-nitroimidazole, 350 parts of formic acid and 126 parts of dimethyl sulfate are heated under reflux for 2 hours. The formic acid is distilled off in vacuo and the residue which remains is dissolved in 500 parts of water. A pH of 1.8 is set up with dilute aqueous ammonia solution and the solution is cooled for 2 hours at +5° C. The unreacted 2-isopropyl-5-nitroimidazole (15 parts) is suction filtered and the filtrate is adjusted to pH 10 by adding aqueous ammonia solution. After cooling for 2 hours at 5° C. the mixture is suction filtered and the end product is dried. 110 parts of 1-methyl-2-isopropyl-5-nitroimidazole having a melting point of 56° C. is obtained and this is equivalent to a yield of 72% of theory based on reacted 2-isopropyl-5-nitroimidazole.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Customer
    Q & A

    Q1: What is Ipronidazole primarily used for in veterinary medicine?

    A: this compound is a nitroimidazole derivative primarily used as an antiprotozoal agent in veterinary medicine. It effectively treats and prevents histomoniasis (blackhead disease) in turkeys [, , , , ], trichomoniasis in beef bulls [], and swine dysentery [, ].

    Q2: Can this compound be used to treat clinical cases of swine dysentery?

    A: Yes, studies show that administering this compound through drinking water at concentrations of 50 and 100 mg/L effectively treats experimentally induced swine dysentery. Treated pigs showed reduced diarrhea duration, improved feed and water intake, and better weight gain compared to unmedicated pigs [].

    Q3: Does the presence of cupric sulfate in feed affect the efficacy of this compound against histomoniasis?

    A: Research suggests that high levels of dietary cupric sulfate might interfere with the prophylactic efficacy of this compound, as well as other antihistomonals like 2-Acetylamino-5-nitrothiazole and Nifursol []. The exact mechanism of this interaction remains unclear and requires further investigation.

    Q4: What is the molecular formula and weight of this compound?

    A4: While the provided abstracts don’t explicitly state the molecular formula and weight of this compound, they consistently refer to its chemical name as 1-methyl-2-isopropyl-5-nitroimidazole. Based on this, we can deduce its molecular formula as C7H11N3O2 and its molecular weight as 169.18 g/mol.

    Q5: What analytical techniques are commonly employed for the detection and quantification of this compound and its metabolites in various matrices?

    A5: Several analytical methods have been developed and validated for the detection and quantification of this compound and its metabolites in various matrices like feed, honey, milk, and animal tissues. These methods primarily rely on chromatographic techniques coupled with mass spectrometry, such as:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for analyzing this compound and Dimetridazole in feed at low concentrations []. The use of capillary GC-MS with multiple ion detection (MID) allows for accurate quantification and reliable identification based on consistent ion ratios [].
    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This versatile technique is widely used for analyzing this compound and other nitroimidazoles in various matrices, including honey [, , , , ], milk [, , ], turkey muscle tissue [], beeswax [], and egg [, , ]. It offers high sensitivity and selectivity, enabling the detection of residues at very low levels.
    • High-Performance Liquid Chromatography (HPLC): While often coupled with mass spectrometry, HPLC with diode-array detection (HPLC-DAD) can also be used for the simultaneous determination of this compound and other nitroimidazoles in matrices like bovine milk [].

    Q6: Are there any rapid screening methods available for detecting this compound residues in food products?

    A: Yes, researchers have developed rapid screening methods, such as immunoassays [], for detecting this compound residues in food products like turkey muscle. These methods offer quick and cost-effective ways to screen for the presence of this compound, but they might require confirmation by more specific techniques like LC-MS/MS.

    Q7: What is known about the toxicity and safety of this compound in turkeys?

    A: Studies indicate that this compound exhibits low toxicity and a high margin of safety in turkeys [, ]. Continuous feeding of this compound at the recommended prophylactic level (0.00625%) and even higher levels for prolonged periods did not show adverse effects on growth, feed conversion, mortality, or organ pathology [, ].

    Q8: Is there any evidence of this compound residues accumulating in edible tissues after treatment?

    A: Research shows that after a 4-week administration of this compound at 0.00625% in feed to turkeys, no detectable residues were found in any tissues two days after treatment cessation []. This suggests that this compound is effectively metabolized and cleared from the body, minimizing the risk of residues in edible products.

    Q9: What is known about the potential for resistance development to this compound?

    A9: While the provided abstracts don't directly address this compound resistance, it's important to note that the development of resistance to antimicrobials, including nitroimidazoles, is a growing concern in veterinary and human medicine. Continuous monitoring, prudent use practices, and the exploration of alternative treatment strategies are crucial to mitigate this risk.

    Q10: What is the significance of studying this compound metabolism?

    A: Understanding this compound metabolism is crucial for assessing its safety and efficacy. Research has identified a major metabolite of this compound in rat feces as 2,3-dihydro-2-(2-hydroxypropyl)-3-methyl-4-nitro-1H-imidazol-5-ol []. Further studies on the metabolic pathways of this compound in different species can provide insights into its pharmacokinetic properties and potential for tissue residues.

    Q11: Can chicken feathers and shanks be used as alternative matrices for monitoring this compound misuse?

    A: Research has shown that this compound residues persist longer in chicken feathers and shanks compared to muscle and serum []. This finding suggests that these matrices could be valuable for retrospective monitoring and detecting the illegal use of this compound in poultry production.

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